molecular formula C10H9ClN2 B1626312 8-Chloro-2-methylquinolin-4-amine CAS No. 68017-48-1

8-Chloro-2-methylquinolin-4-amine

Cat. No. B1626312
CAS RN: 68017-48-1
M. Wt: 192.64 g/mol
InChI Key: AUOKCARPGGOSDI-UHFFFAOYSA-N
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Description

8-Chloro-2-methylquinolin-4-amine (8CMQ) is an organic compound belonging to the class of quinoline derivatives. It is a colorless solid and is soluble in many organic solvents. 8CMQ has been studied extensively in recent years due to its potential applications in various fields, such as drug synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Anticancer Agents

A series of 2-chloro N-substituted amino quinolines were prepared and characterized by analytical and spectroscopic methods . One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC50) 29.4 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound . This suggests that “8-Chloro-2-methylquinolin-4-amine” could potentially be used in the development of new anticancer agents.

Pharmacophoric Moiety

Quinoline is an important pharmacophoric moiety . The value of quinoline accounts for its basis for the biologically significant molecules with diverse therapeutic profiles . Therefore, “8-Chloro-2-methylquinolin-4-amine” could be used in the development of various bioactive compounds.

Antimalarial Agents

4-Aminoquinoline based compounds are known for their antimalarial activities . Given that “8-Chloro-2-methylquinolin-4-amine” is a quinoline-based compound, it could potentially be used in the development of new antimalarial agents.

Antimicrobial Agents

4-Aminoquinoline based compounds are also known for their antimicrobial activities . This suggests that “8-Chloro-2-methylquinolin-4-amine” could potentially be used in the development of new antimicrobial agents.

Inhibitors for PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway plays a role in multiple cancers by apoptosis and cell proliferation . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins revealed the lesser binding energy with "8-Chloro-2-methylquinolin-4-amine" . This suggests that it could potentially be used in the development of new inhibitors for the PI3K/AKT/mTOR pathway.

Cytotoxic Drug Development

The results of structure–activity relationship studies have shown that the anticancer activity of quinoline scaffold was found to be dependent on the position of the substituents . Thus, developing a novel cytotoxic drug using this scaffold with potent activity and selectivity still remains as an interesting field of research . Therefore, “8-Chloro-2-methylquinolin-4-amine” could potentially be used in the development of new cytotoxic drugs.

properties

IUPAC Name

8-chloro-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOKCARPGGOSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499343
Record name 8-Chloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-methylquinolin-4-amine

CAS RN

68017-48-1
Record name 8-Chloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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